molecular formula C11H11N3S B1404690 4-(2-Methylsulfanyl-pyrimidin-4-yl)-phenylamine CAS No. 1355334-92-7

4-(2-Methylsulfanyl-pyrimidin-4-yl)-phenylamine

Cat. No. B1404690
M. Wt: 217.29 g/mol
InChI Key: DFEYMEPFBCFBAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives . Another method involves the reaction of 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile with (tetrahydrofuran-3-yl)hydrazine dihydrochloride .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single-crystal X-ray study . The title compound was obtained by reaction of 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile with (tetrahydrofuran-3-yl)hydrazine dihydrochloride .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve the transformation of 5-acetyl-4-aminopyrimidines into pyrido [2,3- d ]pyrimidin-5-one derivatives when heated under reflux with MeONa in BuOH .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound “1- (3,4-dichlorophenyl)-2- [2- (methylsulfanyl)-4-pyrimidinyl]ethanone” has a melting point of 135 - 136°C .

Scientific Research Applications

1. Domino Reaction and Molecular Interaction Studies

In a study by Erkin & Ramsh (2014), they examined the reaction of a similar compound to 4-(2-Methylsulfanyl-pyrimidin-4-yl)-phenylamine. The study focused on its interaction with heterocyclic CH acids, observing the cleavage of the substrate and formation of substituted pyrazoles and anilines, highlighting potential applications in synthesizing complex organic compounds.

2. Synthesis and Antimicrobial Activity

Mallikarjunaswamy et al. (2017) investigated the synthesis of 4-(2-Methylsulfanyl-pyrimidin-4-yl)-phenylamine derivatives. They studied their in vitro antimicrobial activity, demonstrating the compound's potential utility in developing new antimicrobial agents (Mallikarjunaswamy et al., 2017).

3. Electrophoretic Separation in Pharmaceutical Analysis

The work of Ye et al. (2012) involved the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including a compound structurally similar to 4-(2-Methylsulfanyl-pyrimidin-4-yl)-phenylamine. This study contributes to the field of pharmaceutical analysis, particularly in the quality control of complex drug formulations.

4. Structural and Crystallographic Studies

Glidewell et al. (2003) conducted a study on the benzylation and nitrosation of a compound closely related to 4-(2-Methylsulfanyl-pyrimidin-4-yl)-phenylamine. They focused on its crystal structure and molecular interactions, which is significant for understanding the compound's physical and chemical properties (Glidewell et al., 2003).

5. Anticancer Activity and DNA Interaction

Singla et al. (2017) explored a series of compounds including 4-(2-Methylsulfanyl-pyrimidin-4-yl)-phenylamine for their anticancer activities. Their study revealed the potential of these compounds to induce apoptosis and inhibit topoisomerase IIα, an important target in cancer therapy. The compounds also showed significant interaction with ct-DNA and bovine serum albumin, suggesting a mechanism of action (Singla et al., 2017).

properties

IUPAC Name

4-(2-methylsulfanylpyrimidin-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-15-11-13-7-6-10(14-11)8-2-4-9(12)5-3-8/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEYMEPFBCFBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylsulfanyl-pyrimidin-4-yl)-phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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